Inecalcitol, also known as TX522, is classified as a vitamin D analog. It was developed to leverage the beneficial properties of vitamin D while reducing the side effects associated with high doses of natural vitamin D compounds. The compound is synthesized in laboratories and has been utilized in various preclinical and clinical studies focusing on its efficacy against different types of cancer, including prostate and breast cancers .
The synthesis of inecalcitol involves several key steps that modify the structure of natural vitamin D to enhance its pharmacological properties. The process typically includes:
The synthesis pathway can be complex, often requiring careful control of reaction conditions to achieve the desired product yield and purity.
Inecalcitol has a molecular formula of C_27H_44O_3 and a molecular weight of approximately 416.65 g/mol. Its structure features a steroid backbone typical of vitamin D compounds, with specific modifications that enhance its activity:
The three-dimensional structure allows for effective interaction with cellular receptors involved in regulating gene expression related to cell growth and differentiation .
Inecalcitol undergoes several chemical reactions that are crucial for its biological activity:
These reactions highlight the compound's potential as an effective therapeutic agent against tumors.
Inecalcitol exerts its effects primarily through modulation of the vitamin D signaling pathway:
This multifaceted mechanism underscores its potential utility in cancer therapy.
These properties are critical for determining optimal dosing regimens in therapeutic applications.
Inecalcitol has shown promise in various scientific applications:
The ongoing research into inecalcitol's mechanisms and applications continues to expand its potential uses within medical science.
The development of inecalcitol (initially designated TX-522) emerged from systematic structure-activity relationship studies aimed at dissociating the antiproliferative effects of vitamin D analogs from their calcemic activity. First synthesized in 2000 by Hybrigenics Pharmaceuticals, its design incorporated three strategic modifications to the native calcitriol structure: (1) 14-epi configuration (inversion of stereochemistry at C14), (2) 19-nor modification (removal of the C19 exocyclic methylene group), and (3) 23-yne insertion (triple bond between C23-C24 in the side chain) [1] [6]. These alterations collectively enhanced metabolic stability and receptor interaction dynamics.
Table 1: Structural Comparison of Inecalcitol and Calcitriol
Structural Feature | Calcitriol (1,25(OH)₂D₃) | Inecalcitol (TX-522) | Functional Consequence |
---|---|---|---|
C14 Configuration | Natural (14α) | 14-epi (14β) | Enhanced VDR-coactivator interaction |
C19 Group | Present (CH₂) | Absent (19-nor) | Reduced calcemic activity |
C23-C24 Bond | Single bond | Triple bond | Increased metabolic stability |
Side Chain | Diene system | Enyne system | Resistance to CYP24A1 degradation |
Biochemical studies demonstrated that the 14-epi configuration facilitates stronger VDR-RXR heterodimer binding to vitamin D response elements (VDREs) and promotes more efficient recruitment of transcriptional coactivators, including steroid receptor coactivator-1 (SRC-1), transcriptional intermediary factor 2 (TIF2), and vitamin D receptor-interacting protein 205 (DRIP205) [1] [2]. The 23-yne modification confers resistance to catabolism by 24-hydroxylase (CYP24A1), a key enzyme responsible for vitamin D metabolite inactivation, thereby prolonging its biological activity in target tissues [2]. Pharmacokinetic analyses in murine models revealed a plasma half-life of approximately 18.3 minutes, significantly shorter than calcitriol, which contributes to its reduced hypercalcemic potential despite superior receptor affinity [6] [7].
The biological rationale for developing synthetic VDR agonists like inecalcitol stems from compelling epidemiological evidence linking vitamin D deficiency to increased cancer risk and poor prognosis, combined with extensive preclinical data demonstrating calcitriol's broad-spectrum antitumor properties [4]. Naturally occurring calcitriol regulates multiple anticancer pathways, including cell cycle arrest, apoptosis induction, differentiation promotion, angiogenesis inhibition, and modulation of inflammatory responses. However, its clinical translation has been fundamentally constrained by hypercalcemia, which typically occurs at supraphysiological doses required for meaningful antitumor effects [1] [4]. Inecalcitol addresses this limitation through its optimized therapeutic index, enabling administration at concentrations that achieve potent VDR activation without significant calcium mobilization.
Inecalcitol exhibits substantially greater growth-inhibitory potency than calcitriol across multiple cancer lineages. In squamous cell carcinoma (SCC) models, it demonstrated a 30-fold lower IC₅₀ (0.38 nM vs. 12 nM for calcitriol) in proliferation assays and significantly enhanced suppression of clonogenic survival [2]. The molecular basis for this potency differential includes:
Table 2: Inecalcitol Antiproliferative Activity Across Cancer Types (In Vitro)
Cancer Type | Cell Line/Model | Inecalcitol IC₅₀/GI₅₀ | Potency vs. Calcitriol | Key Molecular Targets |
---|---|---|---|---|
Squamous Cell Carcinoma | SCC | 0.38 nM | 30-fold lower IC₅₀ | ↑Caspase-3/8; ↓cIAP/XIAP |
Prostate Cancer | LNCaP | Not reported | 11-fold lower GI₅₀ | ↓ETV1, ↓Pim-1 |
Chronic Myeloid Leukemia | K-562 | 5.6 µM | Not reported | Synergy with TKIs |
Breast Cancer | MCF7/T47D | 2.5-63 nM | ~1000-fold lower IC₅₀ | VDR-dependent regulation |
Inecalcitol modulates distinct oncogenic pathways in a tumor-type-specific manner:
The pleiotropic mechanisms of inecalcitol support its combinatorial use with established anticancer agents:
Table 3: Key Molecular Targets of Inecalcitol in Cancer Pathways
Target Category | Specific Targets | Biological Consequence | Therapeutic Implication |
---|---|---|---|
Cell Cycle Regulators | ↓Cyclin D1, ↑p27, ↓pRb, ↓CDK2 | G₀/G₁ arrest | Enhanced by CDK4/6 inhibitors |
Apoptosis Modulators | ↑Caspase-3/8/10, ↓XIAP, ↓cIAP1 | Caspase-dependent apoptosis | Overcomes apoptotic resistance |
Oncogenic Transcription Factors | ↓ETV1, ↓Pim-1 kinase | Suppression of proliferation drivers | Prostate cancer specificity |
Differentiation Markers | ↑CD38, ↑VDR | Cellular differentiation | Immunotherapy synergy in myeloma |
Receptor Signaling | ↓Amphiregulin | Growth factor signaling inhibition | Broad spectrum activity |
The molecular rationale for these combinations stems from inecalcitol's ability to simultaneously engage multiple cancer hallmarks while exhibiting non-overlapping toxicity profiles with companion therapeutics. Its low-calcemic property (480-fold reduced hypercalcemic potential versus calcitriol in murine models) enables sustained administration at biologically active doses without dose-limiting toxicities [6] [7]. This unique pharmacological profile positions inecalcitol as a versatile component in modern combinatorial oncology regimens, particularly for malignancies where vitamin D signaling contributes to disease progression or treatment resistance.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1